2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172932-95-4
VCID: VC2530549
InChI: InChI=1S/C15H23NO.ClH/c1-11-8-13(9-12(2)15(11)17-3)10-14-6-4-5-7-16-14;/h8-9,14,16H,4-7,10H2,1-3H3;1H
SMILES: CC1=CC(=CC(=C1OC)C)CC2CCCCN2.Cl
Molecular Formula: C15H24ClNO
Molecular Weight: 269.81 g/mol

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride

CAS No.: 1172932-95-4

Cat. No.: VC2530549

Molecular Formula: C15H24ClNO

Molecular Weight: 269.81 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride - 1172932-95-4

Specification

CAS No. 1172932-95-4
Molecular Formula C15H24ClNO
Molecular Weight 269.81 g/mol
IUPAC Name 2-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine;hydrochloride
Standard InChI InChI=1S/C15H23NO.ClH/c1-11-8-13(9-12(2)15(11)17-3)10-14-6-4-5-7-16-14;/h8-9,14,16H,4-7,10H2,1-3H3;1H
Standard InChI Key AGYHVIJEXWDPNN-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1OC)C)CC2CCCCN2.Cl
Canonical SMILES CC1=CC(=CC(=C1OC)C)CC2CCCCN2.Cl

Introduction

Chemical Identity and Structure

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is a piperidine derivative characterized by a substituted benzyl group attached to the piperidine ring at the 2-position. The compound is recognized by its unique structural elements: a piperidine ring with a methoxy-dimethyl-benzyl substituent and a hydrochloride salt form.

Basic Identification Data

The compound is identified by the following key parameters:

ParameterValue
Chemical Name2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride
CAS Number1172932-95-4
Molecular FormulaC₁₅H₂₄ClNO
Molecular Weight269.81 g/mol
MDL NumberMFCD08669739
Storage TemperatureAmbient

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is essential for its handling, storage, and application in research settings.

Physical Properties

The compound typically exists as a solid at room temperature. As a hydrochloride salt, it generally demonstrates increased water solubility compared to its free base form, which is characteristic of many amine hydrochlorides.

PropertyValue
Physical StateSolid
AppearancePowder (typical for similar compounds)
Water SolubilityEnhanced (due to salt formation)
Recommended StorageAmbient temperature, tightly closed container

Chemical Properties

The chemical behavior of 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is influenced by its functional groups:

  • The piperidine ring contains a secondary amine when in free base form, which acts as a basic center and can participate in acid-base reactions.

  • The methoxy group can undergo O-demethylation under certain conditions.

  • The benzyl linkage between the aromatic ring and piperidine is susceptible to cleavage under strong oxidizing conditions.

  • As a hydrochloride salt, it exhibits greater stability in storage compared to the free base.

Synthesis and Production Methods

Conversion to Hydrochloride Salt

The conversion to the hydrochloride salt typically involves treating the free base with hydrogen chloride gas or concentrated hydrochloric acid in an appropriate solvent such as dichloromethane or diethyl ether, followed by filtration and drying . This process improves:

  • Stability

  • Water solubility

  • Crystallinity

  • Handling properties

Related Compounds and Structural Isomers

Understanding the relationship between 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride and its structural isomers provides valuable insights into structure-activity relationships.

Positional Isomers

There are several positional isomers where the benzyl group is attached at different positions on the piperidine ring:

CompoundCAS NumberKey Differences
2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine HCl1172932-95-4Benzyl at 2-position
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine HCl625454-23-1Benzyl at 3-position
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidineN/ABenzyl at 4-position (free base)

These positional isomers likely exhibit different biological activities due to the altered spatial arrangement of the functional groups .

Structural Variations

Related compounds with different substitution patterns include:

CompoundKey Structural Difference
4-(4-Methoxybenzyl)piperidine HClLacks the 3,5-dimethyl groups
2-(3,4-Dimethoxy-benzyl)-piperidine HClDifferent methoxy pattern; lacks methyl groups
1-Benzyl-N,4-dimethylpiperidin-3-amine diHClContains amine group; different substitution pattern

These variations can significantly affect physicochemical properties and biological activity profiles .

Research Applications

Current Research Focus

2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride and related compounds have attracted interest in various research fields:

  • Medicinal Chemistry: Used as building blocks or intermediates in the synthesis of more complex pharmaceutical compounds.

  • Structure-Activity Relationship Studies: Employed to understand how structural modifications affect biological activity.

  • Chemical Library Generation: Included in diverse chemical libraries for high-throughput screening.

Pharmaceutical Relevance

Piperidine derivatives broadly have shown significant pharmaceutical applications:

  • Central Nervous System Agents: Various piperidine-containing compounds act on the CNS.

  • Enzyme Inhibitors: Some benzylpiperidine derivatives have been investigated as enzyme inhibitors.

  • Receptor Ligands: Related structures have shown affinity for various biological receptors .

As noted in research on structurally similar compounds, benzylpiperidine scaffolds have been explored for their potential as MAGL (monoacylglycerol lipase) inhibitors, which may have implications for treating neurological disorders .

Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of:

  • Pharmaceutical Active Ingredients: Used to introduce specific structural elements.

  • Advanced Materials: Employed in the synthesis of specialized materials.

  • Research Probes: Utilized in the development of chemical probes for biological research .

Future Perspectives

Research Directions

Future research involving 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride may focus on:

  • Structure-Activity Relationship (SAR) Studies: Further exploration of how structural modifications affect biological activity.

  • Novel Synthetic Applications: Development of new synthetic methodologies utilizing this compound.

  • Therapeutic Potential: Investigation of potential biological activities and therapeutic applications.

  • Medicinal Chemistry Programs: Incorporation into drug discovery efforts targeting specific disease areas .

Analytical Methods Development

Improved analytical methods for the characterization and quantification of 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride in various matrices would support research efforts. These might include:

  • Enhanced chromatographic methods

  • Spectroscopic techniques optimization

  • Mass spectrometry protocols

  • Nuclear magnetic resonance analysis methods

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